Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor†
MedChemComm Pub Date: 2014-09-15 DOI: 10.1039/C4MD00291A
Abstract
A potent inhibitor of the JmjC histone lysine demethylase KDM2A (compound 35, pIC50 7.2) with excellent selectivity over representatives from other KDM subfamilies has been developed; the discovery that a triazolopyridine compound binds to the active site of JmjC KDMs was followed by optimisation of the triazole substituent for KDM2A inhibition and selectivity.

Recommended Literature
- [1] Can large magnetic anisotropy and high spin really coexist?†
- [2] Bromination by means of sodium monobromoisocyanurate (SMBI)
- [3] Building three-dimensional nanostructures with active enzymes by surface templated layer-by-layer assembly†
- [4] Changes in wastewater treatment performance and activated sludge properties of a membrane bioreactor at low temperature operation†
- [5] Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum†
- [6] Calibration set reduction by the selection of a subset containing the best fitting samples showing optimally predictive ability
- [7] Carbon dioxide-enhanced luminol chemiluminescence in the absence of added oxidant
- [8] Carbonate-assisted hydrothermal synthesis of porous, hierarchical CuO microspheres and CuO/GO for high-performance lithium-ion battery anodes†
- [9] Back matter
- [10] Band structures of graphene nanoscrolls and their dispersion relation near the Fermi point
